molecular formula C8H12N2 B2664336 2-Ethyl-4-methylpyridin-3-amine CAS No. 1849224-21-0

2-Ethyl-4-methylpyridin-3-amine

Cat. No.: B2664336
CAS No.: 1849224-21-0
M. Wt: 136.198
InChI Key: JTHYHDZPLKSVQW-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpyridin-3-amine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and an amine group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with ethylboronic acid to yield the desired product . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsroom temperature to reflux.

    Substitution: Alkyl halides, acyl chlorides; conditionsbase (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

2-Ethyl-4-methylpyridin-3-amine can be compared with other similar compounds, such as:

    2-Methyl-4-ethylpyridin-3-amine: Similar structure but with different positioning of the ethyl and methyl groups.

    2-Ethyl-5-methylpyridin-3-amine: Similar structure but with the methyl group at the fifth position instead of the fourth.

    2-Ethyl-4-methylpyridine: Lacks the amine group at the third position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-ethyl-4-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-8(9)6(2)4-5-10-7/h4-5H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHYHDZPLKSVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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